![molecular formula C5H8OS B14434683 2-[(Ethenylsulfanyl)methyl]oxirane CAS No. 74389-02-9](/img/structure/B14434683.png)
2-[(Ethenylsulfanyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethenylsulfanyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features an ethenylsulfanyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenylsulfanyl)methyl]oxirane typically involves the reaction of an alkene with a sulfur-containing compound followed by epoxidation. One common method is the reaction of ethenyl sulfide with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethenyl sulfide using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production. The process involves the use of a metal catalyst, such as silver or copper, to facilitate the oxidation reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethenylsulfanyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted alcohols, amines, and thiols.
Scientific Research Applications
2-[(Ethenylsulfanyl)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Ethenylsulfanyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the less hindered carbon of the oxirane ring, it opens up, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simple epoxide with a two-carbon ring.
Propylene oxide: An epoxide with a three-carbon ring.
Butylene oxide: An epoxide with a four-carbon ring.
Uniqueness
2-[(Ethenylsulfanyl)methyl]oxirane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other simple epoxides. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
74389-02-9 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
2-(ethenylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H8OS/c1-2-7-4-5-3-6-5/h2,5H,1,3-4H2 |
InChI Key |
DXLPLHHVIJFHON-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


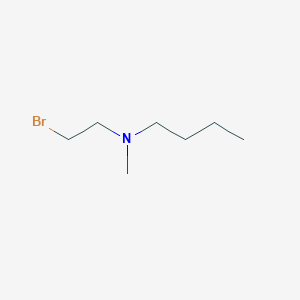
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
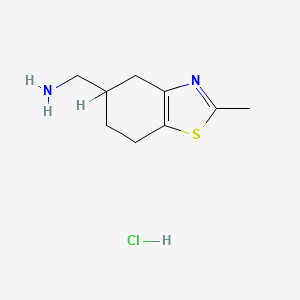
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
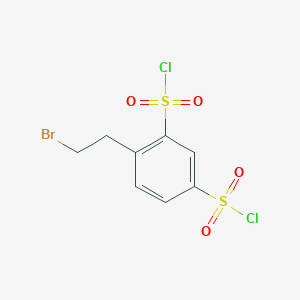
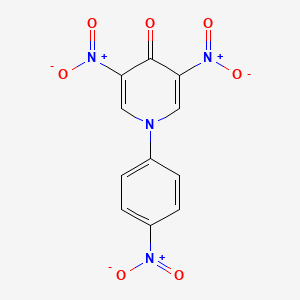
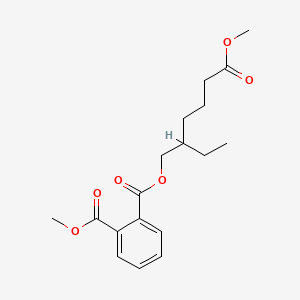
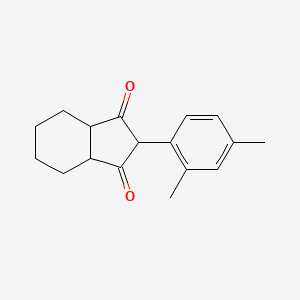
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
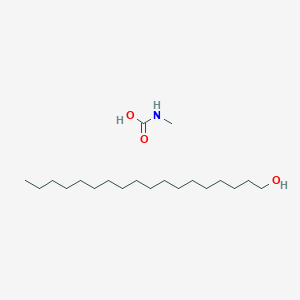
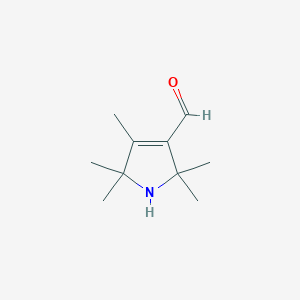
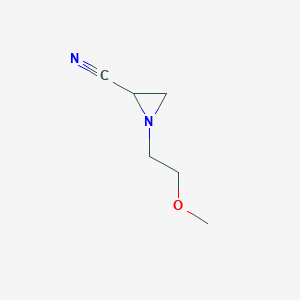
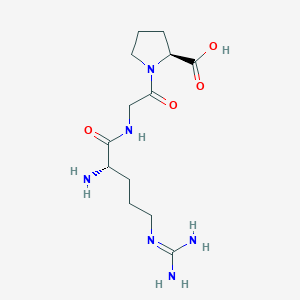
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
